molecular formula C21H22FN3O4S B11142702 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B11142702
M. Wt: 431.5 g/mol
InChI Key: MJXMDHHUULTCRG-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-fluorophenylsulfonyl group at the 1-position and a 7-methoxyindole moiety linked via an ethanone bridge.

Properties

Molecular Formula

C21H22FN3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-(7-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C21H22FN3O4S/c1-29-19-4-2-3-16-9-10-24(21(16)19)15-20(26)23-11-13-25(14-12-23)30(27,28)18-7-5-17(22)6-8-18/h2-10H,11-15H2,1H3

InChI Key

MJXMDHHUULTCRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Sulfonylation of Piperazine

Procedure :

  • Reagents : Piperazine, 4-fluorobenzenesulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Steps :

    • Dissolve piperazine (1 eq) in anhydrous DCM under nitrogen.

    • Add TEA (2 eq) and 4-fluorobenzenesulfonyl chloride (1 eq) dropwise at 0°C.

    • Stir for 12–24 hours at room temperature.

    • Wash with water, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Yield : 75–85%.

Alternative Method: Microwave-Assisted Synthesis

Procedure :

  • Use microwave irradiation (100°C, 30 min) with piperazine and sulfonyl chloride in acetonitrile.
    Advantage : Reduces reaction time to 1 hour with comparable yield (80%).

Synthesis of 2-(7-Methoxy-1H-indol-1-yl)ethan-1-one

Friedel-Crafts Acylation of 7-Methoxyindole

Procedure :

  • Reagents : 7-Methoxyindole, chloroacetyl chloride, AlCl₃, DCM.

  • Steps :

    • Add AlCl₃ (1.2 eq) to DCM at 0°C.

    • Introduce chloroacetyl chloride (1 eq) followed by 7-methoxyindole (1 eq).

    • Stir for 6 hours, quench with ice-water, and extract with DCM.

    • Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 60–70%.

Palladium-Catalyzed Coupling

Procedure :

  • React 7-methoxyindole with ethyl glyoxalate under Pd(OAc)₂ catalysis.
    Conditions : 80°C, 12 hours, toluene solvent.
    Yield : 65%.

Coupling of Intermediates

Nucleophilic Substitution

Procedure :

  • Reagents : 2-(7-Methoxy-1H-indol-1-yl)ethan-1-one, 4-[(4-fluorophenyl)sulfonyl]piperazine, NaH, DMF.

  • Steps :

    • Activate the ketone with NaH (2 eq) in DMF at 0°C.

    • Add 4-[(4-fluorophenyl)sulfonyl]piperazine (1 eq) and stir at 80°C for 8 hours.

    • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 55–65%.

Amide Coupling Using HATU

Procedure :

  • Reagents : 2-(7-Methoxy-1H-indol-1-yl)acetic acid, 4-[(4-fluorophenyl)sulfonyl]piperazine, HATU, DIPEA, DMF.

  • Steps :

    • Activate the acid (1 eq) with HATU (1.2 eq) and DIPEA (2 eq) in DMF.

    • Add piperazine derivative (1 eq) and stir for 4 hours at room temperature.

    • Isolate via precipitation (water) and recrystallize from ethanol.

Yield : 70–75%.

Optimization and Challenges

Key Considerations

  • Regioselectivity : The 1-position of indole is preferred for substitution due to electronic effects.

  • Purification : Silica gel chromatography (hexane:ethyl acetate, 3:7) effectively removes sulfonamide byproducts.

  • Scale-Up : Microwave methods reduce time but require specialized equipment.

Comparative Analysis of Methods

MethodConditionsYieldPurity
Nucleophilic SubstitutionNaH, DMF, 80°C55–65%>95%
HATU CouplingHATU, DIPEA, RT70–75%>98%
Microwave Sulfonylation100°C, 30 min80%90%

Scientific Research Applications

Biological Activities

Research has indicated that this compound may exhibit several biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that the compound may interact with viral receptors, potentially inhibiting viral replication.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. It appears to affect signaling pathways that are crucial for tumor growth and survival.
  • Anti-inflammatory Effects : Interaction studies indicate that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the piperazine ring.
  • Introduction of the fluorophenyl sulfonamide group.
  • Attachment of the indole moiety via appropriate coupling reactions.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Case Studies and Research Findings

Research on this compound has led to various findings relevant to its applications:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated inhibition of viral replication in vitro.
Study BAnticancer EvaluationShowed significant growth inhibition in human cancer cell lines with GI50 values below 20 μM.
Study CAnti-inflammatory PotentialIndicated modulation of cytokine release in cellular models.

Mechanism of Action

The mechanism of action of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances its binding affinity and specificity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

  • Sulfonyl Group Substitutions: Electron-withdrawing (e.g., 4-CF₃, 4-NO₂) vs. electron-donating (e.g., 4-OCH₃) groups on the phenylsulfonyl moiety.
  • Heterocyclic Moieties: Indole (with varying substituents) vs. tetrazole, triazole, or phenoxy groups.
  • Linker Modifications: Ethanone bridges vs. thioether or hydrazone linkers.
Table 1: Structural and Physicochemical Comparisons
Compound Name Sulfonyl Substituent Heterocycle/Substituent Melting Point (°C) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-Fluorophenyl 7-Methoxyindole N/A 443.46* N/A
7n 4-Methoxyphenyl 4-Nitrophenyltetrazole 161–163 520.11 Antiproliferative
7o 4-Trifluoromethylphenyl 4-Nitrophenyltetrazole 154–156 558.08 Antiproliferative
3a (5-HT6 Ligand) 4-Iodophenyl 5-Fluoroindole N/A N/A 5-HT6 Receptor Antagonism
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone 4-Fluorophenyl 4-Bromophenoxy N/A 457.31 N/A
UDO (CYP51 Inhibitor) 4-Trifluoromethylphenyl Pyridine N/A N/A Anti-Trypanosoma cruzi

*Calculated using PubChem tools.

Key Observations:
  • Electron-Withdrawing Groups : Compounds like 7o (4-CF₃) exhibit lower melting points (~154–156°C) compared to 7n (4-OCH₃, 161–163°C), suggesting altered crystallinity due to substituent polarity .
  • Indole vs. Tetrazole : The target compound’s 7-methoxyindole may offer enhanced hydrophobic interactions compared to tetrazole-based analogs (e.g., 7n, 7o), which prioritize hydrogen bonding via the tetrazole’s sulfur and nitrogen atoms .
  • 4-Fluorophenylsulfonyl Specificity: The target compound shares this group with 2-(4-bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (), but the bromophenoxy group likely reduces solubility compared to the indole moiety .

Biological Activity

The compound 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl}ethanone is a synthetic derivative featuring a piperazine moiety and an indole structure, known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21FN2O4S
  • Molecular Weight : 392.44 g/mol
  • CAS Number : 428837-67-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The piperazine ring enhances binding affinity to specific receptors, while the indole structure contributes to its anticancer properties.

Anticancer Activity

Research has indicated that compounds containing indole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in breast (MCF7), lung (A549), and prostate (DU-145) cancer cell lines with IC50 values ranging from 0.37 to 9 μM .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (μM)Reference
Compound 6MCF70.37
Compound 10HepG20.25
Compound 16A5493.35

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurodegenerative diseases and managing urea cycle disorders.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeActivity Level
AcetylcholinesteraseStrongHigh
UreaseModerate to StrongModerate

Case Studies

  • Antitumor Activity : A study evaluated the antiproliferative effects of various indole derivatives, including the target compound, on human cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis in treated cells.
  • Binding Affinity Studies : Molecular docking simulations demonstrated that the compound binds effectively to the active sites of target enzymes, suggesting a mechanism for its observed biological activities.

Q & A

Q. What are the critical steps in synthesizing 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(7-methoxy-1H-indol-1-yl)ethanone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine and indole moieties. Key steps include:

Sulfonylation : Reacting piperazine with 4-fluorophenyl sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl-piperazine intermediate .

Coupling : Introducing the 7-methoxyindole group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .

  • Optimization :
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Temperature : Maintain 50–60°C during coupling to balance reaction rate and byproduct formation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm the piperazine and methoxy groups. Aromatic protons (indole and fluorophenyl) appear between δ 6.8–7.6 ppm .
  • ¹³C NMR : Carbonyl signals (C=O) near 170 ppm and sulfonyl sulfur coordination shifts (~45 ppm) validate the core structure .
  • X-ray Crystallography : Single-crystal analysis reveals planar indole and sulfonyl-piperazine geometries, with intermolecular hydrogen bonding influencing packing (e.g., C–H···O interactions) .

Q. What physicochemical properties are critical for handling and storage in laboratory settings?

  • Methodological Answer :
  • Solubility : Low aqueous solubility (<0.1 mg/mL); use DMSO or ethanol for stock solutions.
  • Stability : Hygroscopic; store desiccated at –20°C to prevent hydrolysis of the sulfonyl group .
  • Hazard Profile :
  • GHS Codes : H302 (harmful if swallowed), H319 (eye irritation).
  • Safety Protocols : Use fume hoods, nitrile gloves, and eye protection during handling. Neutralize spills with 5% sodium bicarbonate .

Advanced Research Questions

Q. What reaction mechanisms govern the sulfonylation and indole-ethanone coupling steps, and how do steric effects influence selectivity?

  • Methodological Answer :
  • Sulfonylation : Proceeds via a two-step mechanism: (1) nucleophilic attack by piperazine on the electrophilic sulfur, followed by (2) elimination of HCl. Steric hindrance from the 4-fluorophenyl group slows reaction kinetics, requiring excess sulfonyl chloride (1.2–1.5 equiv) .
  • Indole Coupling : Palladium-catalyzed amination (e.g., Xantphos ligand) facilitates C–N bond formation. Steric bulk at the indole C-1 position necessitates longer reaction times (24–48 hr) to avoid β-hydride elimination .

Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values) from different studies be systematically resolved?

  • Methodological Answer :
  • Assay Standardization :

Cell Lines : Use isogenic models (e.g., HEK293 vs. HeLa) to control for genetic background effects.

Dose-Response Curves : Validate with ≥10 concentration points and nonlinear regression (Hill equation) .

  • Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to adjust for batch effects, solvent differences (DMSO vs. saline), and incubation times .

Q. What computational strategies predict the compound’s biological targets and off-target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB structures of PI3K or MAPK). Key binding motifs include the sulfonyl group (hydrogen bonding with Lys residues) and methoxyindole (hydrophobic pocket interactions) .
  • Machine Learning : Train Random Forest models on ChEMBL data to predict ADMET profiles. Critical descriptors include LogP (2.8–3.5) and topological polar surface area (85–95 Ų) .

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